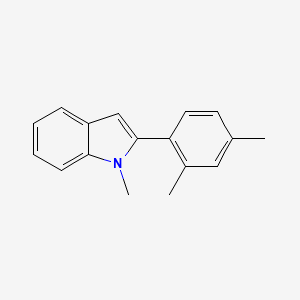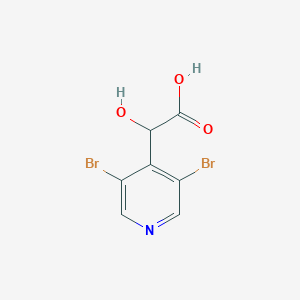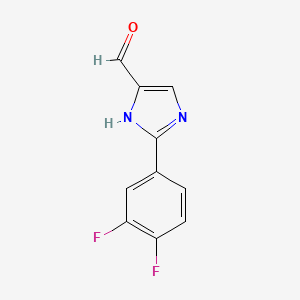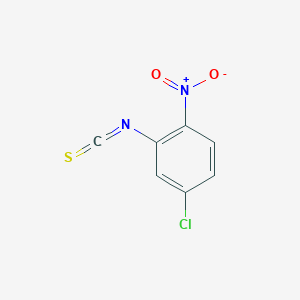
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate involves the reaction of 2,3,5,6-tetrafluorophenol with 6-chloronicotinic acid under specific conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate involves its interaction with specific molecular targets. The compound can form strong covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluorophenyl Esters: These compounds share the tetrafluorophenyl group and exhibit similar reactivity and applications.
Chloronicotinates: Compounds with the chloronicotinate moiety have similar chemical properties and can undergo similar reactions.
The uniqueness of this compound lies in its combination of the tetrafluorophenyl and chloronicotinate groups, which confer specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
1207954-98-0 |
|---|---|
Formule moléculaire |
C12H4ClF4NO2 |
Poids moléculaire |
305.61 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H4ClF4NO2/c13-8-2-1-5(4-18-8)12(19)20-11-9(16)6(14)3-7(15)10(11)17/h1-4H |
Clé InChI |
VFAJGNNQCXQSTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)









![[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)
